2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol
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Overview
Description
2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPT is a thioether compound that contains a triazole ring and a phenol group. It is widely used in the field of biochemistry and physiology due to its ability to enhance animal growth and improve the efficiency of nutrient utilization.
Mechanism of Action
2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol is believed to act through the modulation of the hypothalamic-pituitary-growth hormone (HPGH) axis. It stimulates the release of growth hormone, which in turn promotes the growth and development of various tissues in the body. 2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol also enhances the activity of digestive enzymes, leading to improved nutrient utilization and absorption.
Biochemical and Physiological Effects:
2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol has been shown to have a number of biochemical and physiological effects in animals. It increases the activity of digestive enzymes such as amylase, lipase, and protease, leading to improved nutrient utilization and absorption. 2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol also enhances the synthesis of proteins and nucleic acids, which are essential for growth and development. Additionally, it has been shown to improve immune function and reduce oxidative stress in animals.
Advantages and Limitations for Lab Experiments
2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol has several advantages for use in lab experiments. It is relatively stable and easy to handle, making it a convenient compound to work with. It is also highly effective in promoting animal growth and improving nutrient utilization, making it a valuable tool for researchers studying animal nutrition and physiology. However, there are also limitations to its use, including the potential for toxicity at high doses and the need for careful handling due to its thioether group.
Future Directions
There are several potential future directions for research on 2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of 2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol's effects on different animal species and its potential use in human nutrition. Additionally, more research is needed to fully understand the mechanisms of action of 2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol and its potential applications in various fields of biology and medicine.
Scientific Research Applications
2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol has been extensively studied for its application in animal nutrition and growth promotion. It has been shown to increase feed intake, weight gain, and feed efficiency in various animal species, including pigs, chickens, and fish. 2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol has also been studied for its potential in improving the quality and quantity of meat and eggs produced by animals.
properties
IUPAC Name |
4-(2,4-dimethylphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-7-8-13(11(2)9-10)19-15(17-18-16(19)21)12-5-3-4-6-14(12)20/h3-9,20H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCBDWMNKSHRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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